molecular formula C10H13NO B6609160 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866335-04-6

6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6609160
CAS No.: 2866335-04-6
M. Wt: 163.22 g/mol
InChI Key: HQBRXQZTMOGBEC-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.2163 . This compound is characterized by its unique spirocyclic structure, which includes a cyclopropyl group and an oxaspiro ring system. The presence of these structural features makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the reaction of a suitable cyclopropyl-containing precursor with a reagent that induces cyclization, such as a strong acid or base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the efficiency of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Scientific Research Applications

6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific combination of a cyclopropyl group and an oxaspiro ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-5-10(8-1-2-8)3-9(4-10)6-12-7-9/h8H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBRXQZTMOGBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC3(C2)COC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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